6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one CAS number 1156389-00-2
6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one CAS number 1156389-00-2
An In-depth Technical Guide to 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 1156389-00-2)
Introduction
6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one is a halogenated heterocyclic compound built upon the dihydroquinolinone scaffold. This particular substitution pattern—featuring both bromine and fluorine atoms on the aromatic ring—renders it a highly valuable and versatile intermediate in the field of medicinal chemistry. The dihydroquinolinone core is a privileged structure, appearing in numerous biologically active molecules and approved pharmaceuticals.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its synthesis, characterization, and strategic applications, moving beyond simple data recitation to explain the underlying chemical principles and rationale that drive its utility in modern synthesis.
Chemical Identity and Properties
The compound is a solid at room temperature, typically appearing as a white to off-white powder.[3][4] Proper handling and storage are crucial for maintaining its integrity.
| Property | Value | Source |
| CAS Number | 1156389-00-2 | [3][5] |
| Molecular Formula | C₉H₇BrFNO | [3] |
| Molecular Weight | 244.06 g/mol | [3][6] |
| Appearance | White to off-white solid | [3][4] |
| Storage | Store in a cool, dry place (2-8°C recommended) | [4][5] |
Synthesis and Mechanism: Electrophilic Bromination
The most direct and efficient synthesis of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one is achieved through the electrophilic aromatic substitution of its non-brominated precursor.[3] This approach is favored due to its high yield and operational simplicity.
Mechanistic Rationale
The dihydroquinolinone ring system is sufficiently electron-rich to undergo electrophilic aromatic substitution. The amide nitrogen, through its lone pair, acts as an activating group, directing electrophiles to the ortho and para positions. In the case of 7-fluoro-3,4-dihydroquinolin-2(1H)-one, the C6 position is sterically accessible and electronically activated, making it the prime target for bromination. N-Bromosuccinimide (NBS) serves as an excellent source of an electrophilic bromine species (Br⁺) in the presence of a polar aprotic solvent like N,N-dimethylformamide (DMF), which facilitates the reaction. The reaction proceeds with high regioselectivity, yielding the desired C6-brominated product.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[3]
Materials:
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7-fluoro-3,4-dihydroquinolin-2(1H)-one (1.00 g, 5.75 mmol)
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N-Bromosuccinimide (NBS) (1.14 g, 6.33 mmol, 1.1 equiv.)
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N,N-dimethyl-formamide (DMF) (12 mL)
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Deionized Water
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Standard filtration and flash chromatography equipment
Procedure:
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Reaction Setup: Dissolve 7-fluoro-3,4-dihydroquinolin-2(1H)-one in DMF (12 mL) in a round-bottom flask equipped with a magnetic stir bar.
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Cooling: Cool the solution to 0 °C using an ice bath. This step is critical to control the initial rate of reaction and prevent potential side reactions.
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Reagent Addition: Add N-Bromosuccinimide (NBS) in small portions over several minutes. Portion-wise addition helps to manage any exotherm and maintain control over the reaction.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS if desired.
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Workup & Precipitation: Upon completion, pour the reaction mixture into a beaker containing deionized water. The product, being organic and solid, will precipitate out of the aqueous solution.
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Isolation: Collect the white solid by vacuum filtration. Wash the solid thoroughly with water to remove residual DMF and succinimide byproduct.
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Drying: Dry the collected solid under vacuum.
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Purification: Purify the crude material by flash column chromatography to yield the final product, 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one, with a reported yield of approximately 92%.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While a full dataset is not publicly available, reported ¹H NMR data and predicted spectroscopic features provide a solid basis for validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a definitive fingerprint of the molecule's proton environment. The reported data in deuterated chloroform (CDCl₃) is consistent with the target structure.[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.21 | br s | 1H | NH (Amide) |
| 7.29 - 7.37 | m | 1H | Ar-H (C5-H) |
| 6.67 | d | 1H | Ar-H (C8-H) |
| 2.95 | br m | 2H | -CH₂ - (C4-H₂) |
| 2.65 | m | 2H | -CH₂ - (C3-H₂) |
Interpretation:
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The broad singlet at 9.21 ppm is characteristic of the amide proton.
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The two distinct signals in the aromatic region confirm the disubstitution pattern on the benzene ring.
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The two multiplets in the aliphatic region correspond to the two methylene (-CH₂-) groups of the dihydro- portion of the ring system.
Predicted ¹³C NMR: A ¹³C NMR spectrum would be expected to show 9 distinct signals, corresponding to each unique carbon atom in the molecule. Key signals would include the carbonyl carbon (C=O) around 165-175 ppm and six signals in the aromatic region (approx. 110-150 ppm), with C-F and C-Br couplings potentially visible.
Other Predicted Spectroscopic Data
While experimental IR and MS data are not explicitly cited in the initial findings, the expected features can be reliably predicted based on the compound's structure.
| Technique | Expected Features | Rationale |
| Mass Spectrometry (MS) | Isotopic pattern for M⁺ and [M+2]⁺ in an approximate 1:1 ratio. | This is the characteristic signature of a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br). The molecular ion peaks would be expected at m/z 243 and 245. |
| Infrared (IR) Spectroscopy | Strong absorption band at ~1650-1690 cm⁻¹.Sharp absorption band at ~3200-3400 cm⁻¹.Bands at ~1000-1100 cm⁻¹ and ~500-600 cm⁻¹. | Corresponds to the C=O (amide I) carbonyl stretch.Corresponds to the N-H stretch.Corresponds to C-F and C-Br stretches, respectively. |
Applications in Research and Development
The strategic value of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one lies in its potential as a versatile building block for constructing more complex molecules, particularly in the context of drug discovery.
Scaffold for Analog Synthesis
The true power of this intermediate is unlocked by leveraging its functional handles for further diversification. The bromine atom at the C6 position is particularly significant, as it serves as a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, enabling the systematic exploration of the chemical space around the dihydroquinolinone core.
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine functionalities.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
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N-Functionalization: The secondary amine of the lactam can be alkylated, acylated, or used in other coupling reactions to further modify the molecule's properties.
This multi-faceted reactivity makes the compound an ideal starting point for generating a library of novel compounds for screening in drug discovery programs.[1]
Logical Pathway for Compound Library Generation
Caption: Strategic diversification pathways from the core intermediate.
Conclusion
6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one is more than just a catalog chemical; it is a strategically designed synthetic intermediate. Its preparation via a high-yielding electrophilic bromination is straightforward and efficient. Its well-defined structure, confirmed by NMR spectroscopy, provides a solid foundation for its use in subsequent reactions. Most importantly, the presence of orthogonal functional handles—a reactive aryl bromide and a modifiable lactam nitrogen—positions this compound as a powerful building block for medicinal chemists aiming to develop novel therapeutics based on the privileged dihydroquinolinone scaffold.
References
- Smolecule. 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one.
- ChemicalBook. 6-BroMo-7-fluoro-3,4-dihydroquinolin-2(1H)-one synthesis.
-
MDPI. Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. Available from: [Link]
-
MDPI. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Available from: [Link]
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PubMed Central (PMC). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available from: [Link]
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ResearchGate. Synthesis of 3,4-substituted dihydroquinolin-2(1H)-ones by decarboxylation of Narycinamamides with aliphatic carboxylic acids. Available from: [Link]
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Suzhou Health Chemicals Co., Ltd. 1156389-00-2 CAS NO.1156389-00-2. Available from: [Link]
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PubChem. 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one. Available from: [Link]
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